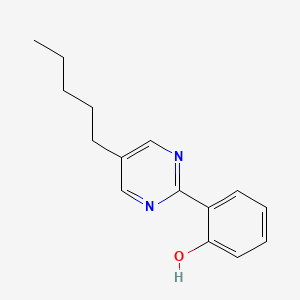

2-(5-Pentylpyrimidin-2-yl)phenol

Description

2-(5-Pentylpyrimidin-2-yl)phenol is a pyrimidine derivative featuring a phenol group at the 2-position of the pyrimidine ring and a pentyl chain at the 5-position. Its molecular formula is C₁₅H₁₈N₂O (molecular weight: 242.32 g/mol). The phenol moiety confers acidity (pKa ~10) due to the hydroxyl group’s hydrogen-bonding capacity, while the pentyl chain enhances lipophilicity, making the compound suitable for applications requiring solubility in nonpolar media. This structure is often synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple boronic acids with halogenated pyrimidines .

Properties

IUPAC Name |

2-(5-pentylpyrimidin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-3-4-7-12-10-16-15(17-11-12)13-8-5-6-9-14(13)18/h5-6,8-11,18H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVPHJUBNWJBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(N=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pentylpyrimidin-2-yl)phenol typically involves the construction of the pyrimidine ring followed by the introduction of the pentyl and phenol substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-pentyl-2-aminopyrimidine with phenol in the presence of a catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Pentylpyrimidin-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Halogenated phenol derivatives.

Scientific Research Applications

2-(5-Pentylpyrimidin-2-yl)phenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe for detecting nucleic acids.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Pentylpyrimidin-2-yl)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to nucleic acids or proteins, altering their function. The phenol group can participate in hydrogen bonding and other interactions, while the pyrimidine ring can engage in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-Phenol Derivatives

Structural and Substituent Variations

Key structural analogs include:

5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6)

- Molecular Formula : C₁₂H₁₂N₂O

- Substituents : A 4-ethylphenyl group at the 5-position and a hydroxyl group at the 2-position.

- Key Differences : The shorter ethyl chain reduces lipophilicity compared to the pentyl chain in the target compound. This impacts solubility, with 5-(4-ethylphenyl)pyrimidin-2-ol showing moderate solubility in polar aprotic solvents like DMSO .

5-(2-Hydroxyphenyl)-2-hydroxypyrimidine (CAS 1820638-81-0)

- Molecular Formula : C₁₀H₈N₂O₂

- Substituents : A 2-hydroxyphenyl group at the 5-position and an additional hydroxyl group at the 2-position.

- Key Differences: The dual hydroxyl groups increase hydrogen-bonding capacity and aqueous solubility but reduce lipid membrane permeability compared to 2-(5-Pentylpyrimidin-2-yl)phenol .

[2-(2-Fluoro-phenyl)-pyrimidin-5-yl]-methanol (CAS 960198-67-8)

- Molecular Formula : C₁₁H₉FN₂O

- Substituents: A fluorine atom on the phenyl ring and a methanol group at the 5-position.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 242.32 | 3.8 | 0.12 (Water) | 145–148 |

| 5-(4-Ethylphenyl)pyrimidin-2-ol | 200.24 | 2.9 | 1.5 (DMSO) | 160–163 |

| 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine | 188.18 | 1.2 | 8.3 (Water) | 210–213 (dec.) |

| [2-(2-Fluoro-phenyl)-pyrimidin-5-yl]-methanol | 204.2 | 2.1 | 2.0 (Methanol) | 98–101 |

<sup>a</sup> Predicted using density-functional theory (DFT) calculations .

Reactivity and Functional Group Analysis

- Acidity: The phenol group in this compound (pKa ~10) is significantly more acidic than the methanol group in [2-(2-Fluoro-phenyl)-pyrimidin-5-yl]-methanol (pKa ~15–16), enabling deprotonation under mild basic conditions .

- Electronic Effects : The pentyl chain acts as an electron-donating group via inductive effects, slightly reducing the pyrimidine ring’s electrophilicity compared to fluorine-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.